

An In-Depth Technical Guide to the Spectroscopic Data of 2,7-Dibromonaphthalene

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Compound of Interest

Compound Name: 2,7-Dibromonaphthalene

Cat. No.: B1298459

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Introduction

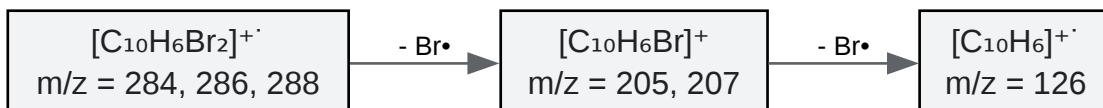
2,7-Dibromonaphthalene is a key organobromine compound utilized as a versatile building block in the synthesis of advanced organic materials, including polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).^{[1][2]} Its symmetric structure and the reactivity of the bromine substituents at the 2 and 7 positions make it an attractive precursor for creating complex molecular architectures through various cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity and purity of **2,7-dibromonaphthalene**, ensuring the reliability of subsequent synthetic transformations and the properties of the final materials.

This technical guide provides a detailed analysis of the spectroscopic data for **2,7-dibromonaphthalene** (CAS No. 58556-75-5), covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of each technique and supported by field-proven insights, offering a self-validating system for researchers.

Molecular Structure and Symmetry

The structure of **2,7-dibromonaphthalene** dictates its spectroscopic signature. The molecule possesses a C₂h symmetry axis, which results in a simplified NMR spectrum due to the

chemical equivalence of several protons and carbons. Understanding this symmetry is crucial for the correct assignment of the observed spectroscopic signals.



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References

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